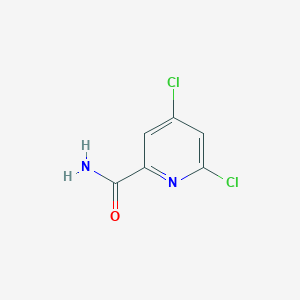

4,6-Dichloropicolinamide

Vue d'ensemble

Description

4,6-Dichloropicolinamide is a chemical compound that is related to various herbicides and pharmaceutical intermediates. It is structurally similar to compounds such as 4-amino-3,5,6-trichloropicolinic acid and 4-amino-3,6-dichloropicolinic acid, which are known for their use in agricultural applications as auxinic herbicides . The compound is also structurally related to 4-chloropicolinamidrazone derivatives, which have been studied for their microbiological activity . Although the provided papers do not directly discuss 4,6-Dichloropicolinamide, they provide insights into the synthesis and properties of closely related compounds.

Synthesis Analysis

The synthesis of related compounds such as 4-amino-3,5,6-trichloropicolinic acid and 4-amino-3,6-dichloropicolinic acid involves the use of pentachloropyridine as a key intermediate. A stable isotope of pentachloropyridine was prepared and then carried through a seven-step synthesis to yield isotopically labeled derivatives of these compounds . The synthesis of 4-chloropicolinamidrazone derivatives from 4-chloropicolinamide involves reactions with various reagents such as alkyl halides and aldehydes, indicating that similar methodologies could potentially be applied to the synthesis of 4,6-Dichloropicolinamide .

Molecular Structure Analysis

The molecular structure of 4,6-Dichloropicolinamide would likely resemble the structures of the compounds mentioned in the provided papers, with the presence of chloro substituents on the picolinamide ring. The presence of these substituents can significantly influence the electronic properties of the molecule and its reactivity . The exact molecular structure of 4,6-Dichloropicolinamide would need to be determined using spectroscopic methods such as NMR and X-ray crystallography to confirm the positions of the chlorine atoms and the overall geometry of the molecule.

Chemical Reactions Analysis

The chemical reactions involving compounds similar to 4,6-Dichloropicolinamide, such as the selective removal of a chlorine atom via electrochemical reduction, suggest that 4,6-Dichloropicolinamide could also undergo various chemical transformations . The reactivity of the chloro substituents and the amide functionality would be key factors in determining the types of chemical reactions that 4,6-Dichloropicolinamide could participate in. The synthesis of 4-chloropicolinamidrazone derivatives also indicates that the picolinamide moiety can react with a range of reagents to form new compounds .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 4,6-Dichloropicolinamide are not directly discussed in the provided papers, the properties of structurally related compounds can offer some insights. For example, the solubility, melting point, and stability of the compound would be influenced by the presence of the chloro substituents and the amide group. The electronic properties such as the dipole moment and the potential for hydrogen bonding would also be important factors to consider . The synthesis of 4,6-dichloropyrimidines from related malonyl chlorides and thiocyanates suggests that the dichloro substituents could play a role in the reactivity and stability of the pyrimidine ring, which could be extrapolated to the picolinamide ring system .

Applications De Recherche Scientifique

1. Environmental Impact and Toxicity

- Persistence and Toxicity Analysis : 2,4-D, related to 4,6-Dichloropicolinamide, shows significant persistence in the environment and potential toxicity to non-target organisms, including humans and aquatic life. This necessitates effective strategies for mitigating its environmental impact (Islam et al., 2017).

2. Biodegradation and Phytoremediation

- Degradation by Microorganisms : Studies show the capability of certain microorganisms, like Umbelopsis isabellina, to degrade 2,4-D, highlighting the potential of bioremediation methods in managing environmental contamination by such compounds (Nykiel-Szymańska et al., 2017).

- Phytoremediation Enhancement : Bacterial endophytes have been found to enhance the phytoremediation capacity of plants, like peas, for the removal of 2,4-D from contaminated substrates, offering a sustainable approach to reducing herbicide residues in crops (Germaine et al., 2006).

3. Advanced Oxidation Processes for Water Treatment

- Photocatalytic Degradation : The use of Fe-doped TiO2 nanoparticles has shown promise in degrading 2,4-D from aqueous solutions under UV and sunlight irradiation, pointing to the potential of photocatalytic processes in water treatment (Ebrahimi et al., 2020).

- Electrocatalytic Degradation : Research demonstrates the effectiveness of lead dioxide electrodes in the electro-catalytic degradation of 2,4-D in water, suggesting a viable method for treating water contaminated with herbicides (Dargahi et al., 2019).

4. Molecular and Genetic Studies

- Genotoxic Effects : Assessments using methods like the RAPD assay indicate that 2,4-D can cause genotoxic effects in organisms like maize, emphasizing the need for careful management of its use in agriculture (Aksakal et al., 2013).

Mécanisme D'action

Target of Action

Similar compounds such as cdk4/6 inhibitors have been shown to target cyclin-dependent kinases (cdks), which are crucial for cell cycle regulation .

Mode of Action

Based on the mechanism of cdk4/6 inhibitors, it can be hypothesized that 4,6-dichloropicolinamide might interact with its targets, leading to cell cycle arrest and apoptosis .

Biochemical Pathways

Cdk4/6 inhibitors have been shown to affect the cell cycle, particularly the transition from the g1 (growth) phase to the s (dna synthesis) phase .

Pharmacokinetics

Similar compounds such as cdk4/6 inhibitors are known to be rapidly absorbed, with a mean half-life of around 320 hours, and are mainly eliminated by hepatic metabolism .

Result of Action

Similar compounds such as cdk4/6 inhibitors have been shown to cause cell cycle arrest and apoptosis, thereby inhibiting the proliferation of cancer cells .

Action Environment

It is known that factors such as ph, temperature, and the presence of other substances can influence the action and stability of similar compounds .

Safety and Hazards

Propriétés

IUPAC Name |

4,6-dichloropyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N2O/c7-3-1-4(6(9)11)10-5(8)2-3/h1-2H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGTQJDNUCOHDDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1C(=O)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201297375 | |

| Record name | 4,6-Dichloro-2-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201297375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dichloropicolinamide | |

CAS RN |

98141-39-0 | |

| Record name | 4,6-Dichloro-2-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98141-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dichloro-2-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201297375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Azabicyclo[3.2.2]nonan-3-amine](/img/structure/B1321634.png)

![(3R,3aS,6R,6aS)-6-(methanesulfonyloxy)-hexahydrofuro[3,2-b]furan-3-yl methanesulfonate](/img/structure/B1321654.png)